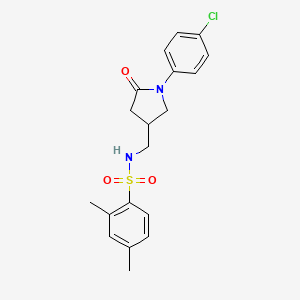
N-((1-(4-氯苯基)-5-氧代吡咯烷-3-基)甲基)-2,4-二甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成与不对称合成
标题化合物,N-[(1R)-1-(4-氯苯基)乙基]-氰胺,是一种通过亲电氰化合成的新型手性氰胺。 它可以作为不对称合成中的高级中间体 。研究人员可以探索其在创建对映异构体纯化合物的潜力,这在药物开发和精细化学合成中至关重要。
抗过敏活性
虽然尚未直接针对该化合物进行研究,但相关的氰胺已显示出抗过敏特性。 研究 N-[(1R)-1-(4-氯苯基)乙基]-氰胺对过敏反应的影响可能很有价值 。
单胺转运蛋白抑制
氰胺部分存在于生物活性分子中。例如,卡西酮抑制蛋白质转运单胺(多巴胺、去甲肾上腺素和血清素)在突触间隙。 进一步的研究可以探索 N-[(1R)-1-(4-氯苯基)乙基]-氰胺是否表现出类似的效果 。
抗寄生虫和抗疟疾应用
虽然没有直接测试,但肼偶联的吡唑衍生物(与氰胺相关)已显示出抗利什曼病和抗疟疾活性。 研究人员可能会研究 N-[(1R)-1-(4-氯苯基)乙基]-氰胺在这些领域的潜力 。
作用机制
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests that it may interact with a variety of biological targets. For instance, indole derivatives, which share some structural similarities with this compound, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. These could include pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on the biological activities of structurally similar compounds, it may exhibit a range of effects, such as anti-inflammatory, antioxidant, and anticancer activities .
生物活性
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural characteristics enable it to interact with various biological targets, leading to diverse pharmacological effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Overview
The compound is characterized by:
- Pyrrolidine ring : A five-membered ring that contributes to the compound's biological activity.
- Chlorophenyl group : Enhances lipophilicity and may influence receptor interactions.
- Sulfonamide moiety : Known for its antibacterial properties and involvement in enzyme inhibition.
The mechanism of action for N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide involves:
- Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and leading to downstream effects in cellular signaling pathways.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. The sulfonamide component is particularly known for its efficacy against a range of bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Staphylococcus aureus | Weak to Moderate |
| Escherichia coli | Weak to Moderate |
These findings suggest that N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide could be a candidate for further development as an antibacterial agent .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 2.14±0.003 |
| Urease | Strong inhibition |
These results indicate a potential role in treating conditions related to enzyme dysregulation, such as neurodegenerative diseases .
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of the sulfonamide class exhibited potent activity against resistant strains of bacteria. The structure-activity relationship (SAR) highlighted the importance of the chlorophenyl group in enhancing antibacterial potency.
- Neuroprotective Effects : In vitro studies have suggested that the compound may exert neuroprotective effects through modulation of cholinergic signaling pathways, making it a candidate for further exploration in neurodegenerative disease therapies.
属性
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13-3-8-18(14(2)9-13)26(24,25)21-11-15-10-19(23)22(12-15)17-6-4-16(20)5-7-17/h3-9,15,21H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBHVTIZFQMGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














